4-乙基-3-羟基苯甲酸

描述

4-Ethyl-3-hydroxybenzoic acid (EHBA) is a naturally occurring organic compound found in a variety of plants and animals. It is a derivative of benzoic acid, which is a common component of many foods and medicines. EHBA is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific applications.

科学研究应用

生物技术生产

4-乙基-3-羟基苯甲酸可作为生物技术应用的平台化学品。它是4-羟基苯甲酸 (4-HBA) 的衍生物,后者用于生物合成高价值的生物产品。 这些生物产品在食品、化妆品、制药和杀真菌剂方面有应用 .

高性能聚合物的合成

该化合物是制造高性能液晶聚合物 (LCP) 的关键中间体。 这些聚合物在热塑性工业中有着广泛的应用,它们因其优异的机械性能和耐高温性而受到重视 .

微生物途径工程

在合成生物学领域,4-乙基-3-羟基苯甲酸可以通过工程化的微生物途径生产。 该工艺对环境友好,可以作为石油衍生化学品的可持续替代品,而石油衍生化学品通常在恶劣条件下生产 .

化妆品和医药防腐剂

该化合物与4-HBA密切相关,后者用于合成对羟基苯甲酸酯,如乙基和甲基对羟基苯甲酸酯。 这些对羟基苯甲酸酯用作化妆品和医药中的防腐剂,延长产品的保质期 .

食品工业应用

作为4-HBA的衍生物,4-乙基-3-羟基苯甲酸可能在食品和饮料行业中用作防腐剂。 它可以通过防止微生物生长来帮助保持食品质量和安全性 .

先进材料合成

该化合物可用作合成维特拉纤维的单体。 这些纤维以其高强度而闻名,并用于各种应用,包括航空航天和军事 .

化感作用研究

在农业研究中,羟基苯甲酸的衍生物因其化感作用而受到研究。 它们可以抑制种子萌发和根系生长,这对理解植物竞争和作物保护策略具有重要意义 .

抗氧化特性

安全和危害

Safety data sheets suggest that exposure to 4-Ethyl-3-hydroxybenzoic acid should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of exposure, appropriate safety measures such as wearing protective equipment and ensuring adequate ventilation are advised .

作用机制

Target of Action

4-Ethyl-3-hydroxybenzoic acid, also known as Ethyl hydroxybenzoate, is a derivative of hydroxybenzoic acid . It’s known that hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Mode of Action

It’s known that hydroxybenzoic acids, including 4-ethyl-3-hydroxybenzoic acid, may act as weak estrogenic endocrine disruptors .

Biochemical Pathways

It’s known that 4-hydroxybenzoic acid, a related compound, is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It’s known that short-chain parabens, which include ethyl paraben, are rapidly hydrolyzed in the body, resulting in the formation of 4-hydroxybenzoic acid and the respective alcohols .

Result of Action

It’s known that hydroxybenzoic acids have numerous health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

It’s known that hydroxybenzoic acids are widely distributed in various environments due to their extensive use in food, pharmaceutical, and cosmetic industries .

生化分析

Biochemical Properties

4-Ethyl-3-hydroxybenzoic acid, like other hydroxybenzoic acids, may play a role in various biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied. Hydroxybenzoic acids are known to interact with metabolic enzymes and can inhibit certain processes such as glycolysis .

Cellular Effects

Hydroxybenzoic acids are known to have a variety of effects on cells, including anti-inflammatory and antioxidant effects . They can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Ethyl-3-hydroxybenzoic acid in laboratory settings. It is known that hydroxybenzoic acids are stable compounds .

Metabolic Pathways

Hydroxybenzoic acids are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that hydroxybenzoic acids are soluble in water, ethanol, and other polar solvents , which may facilitate their transport and distribution.

属性

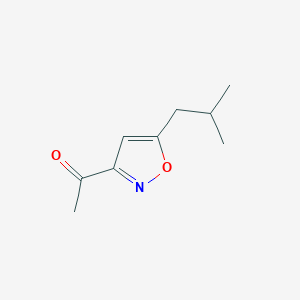

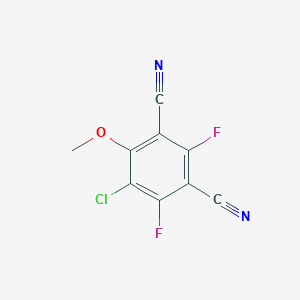

IUPAC Name |

4-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMANCODDGUNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615231 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-85-1 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)